N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-15(11-19-9-5-2-6-10-19)18-16-17-14(12-21-16)13-7-3-1-4-8-13/h1,3-4,7-8,12H,2,5-6,9-11H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVKKPPJQYQTPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide typically involves the Hantzsch method, which is a well-known procedure for creating thiazole derivatives . The synthetic route generally starts with the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid in the presence of different solvents such as water, acetic acid, DMF, or ethanol, and bases like sodium acetate, sodium carbonate, or triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide group and piperidine moiety facilitate nucleophilic substitution under basic conditions. For example:
-
Chloride displacement : Reaction of 2-chloro-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide with secondary amines (e.g., piperidine) yields derivatives via SN2 mechanism. Potassium carbonate and potassium iodide enhance reaction efficiency .
| Reaction Component | Conditions | Yield |
|---|---|---|
| 2-chloroacetamide + piperidine | K₂CO₃, KI, reflux (12 h) | 60–97% |
| 2-chloroacetamide + morpholine | K₂CO₃, KI, dichloromethane | 72–85% |
Acylation and Amidation
The thiazol-2-amine core undergoes acylation with chloroacetyl chloride to form intermediates. Key steps include:
-
Base-mediated coupling : Sodium carbonate neutralizes HCl byproducts during chloroacetyl chloride addition .
-
Solvent effects : Dichloromethane or pyridine optimizes reaction rates and purity .
Example :
Reduction of Nitro Groups
Nitro-substituted derivatives of this compound are reduced to amines using catalytic hydrogenation or acidic conditions:
-
Catalytic H₂/Pd-C : Converts 3-nitrophenyl groups to 3-aminophenyl .
-
HCl/Fe : Achieves similar reductions with lower cost but slower kinetics .
Key Data :
Ureido Formation
Reaction with isocyanates introduces ureido substituents, expanding structural diversity:
| Isocyanate Reagent | Product Activity (IC₅₀ vs. VEGFR-2) |
|---|---|
| 4-Chlorophenyl isocyanate | 0.11 µM |
| 3-Trifluoromethylphenyl isocyanate | 0.09 µM |
Biological Interactions
While not traditional "reactions," pharmacological interactions include:
-
Enzyme inhibition : Binds VEGFR-2 via hydrogen bonds (GLU885, ASP1046) and hydrophobic interactions .
-
Anticonvulsant activity : ED₅₀ = 24.38 mg/kg in electroshock models .
Stability and Degradation
-
Hydrolysis : Susceptible to acidic/basic hydrolysis at the acetamide bond.
-
Oxidation : Thiazole sulfur oxidizes to sulfoxide under strong oxidizing agents.
Scientific Research Applications
Basic Information
- Molecular Formula : C16H19N3OS
- Molecular Weight : 301.41 g/mol
- CAS Number : 66179-98-4
Structure
The compound features a thiazole ring linked to a piperidine moiety, which contributes to its pharmacological properties. The presence of the phenyl group enhances its lipophilicity, potentially improving membrane permeability.
Anticancer Activity
N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide has been investigated for its anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may also possess similar activity. For instance, studies have shown that derivatives of thiazole exhibit significant cytotoxic effects against various cancer cell lines by triggering apoptotic pathways .
Antimicrobial Properties
The thiazole moiety is known for its antimicrobial activity. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties. Compounds with thiazole rings have been reported to inhibit the growth of pathogenic bacteria and fungi, making them candidates for further investigation in the development of new antimicrobial agents .
Neuropharmacological Effects
Research has explored the potential neuropharmacological effects of piperidine derivatives, including this compound. Piperidine-based compounds have been associated with modulation of neurotransmitter systems and may offer therapeutic benefits in neurological disorders such as depression and anxiety . The specific interactions of this compound with neurotransmitter receptors are still under investigation.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves standard organic reactions such as acylation and cyclization. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological profile. Variations in the substituents on the thiazole or piperidine rings can significantly alter biological activity and selectivity .
Case Study 1: Anticancer Evaluation
In a study evaluating various thiazole derivatives, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to control agents. The mechanism was linked to apoptosis induction through caspase activation pathways .
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of various thiazole derivatives, including this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide involves the induction of oxidative stress in target cells. This compound increases the levels of reactive oxygen species (ROS) within the cells, leading to DNA damage and ultimately cell death . The molecular targets and pathways involved include genes related to the anti-oxidative stress response, such as CAP1, CTA1, TRR1, and SODs . The addition of ROS scavengers like glutathione, N-acetyl-L-cysteine, or oligomeric proanthocyanidins can reduce the compound’s antifungal activities, highlighting the importance of ROS in its mechanism of action .
Comparison with Similar Compounds
Structural Analogues with Piperidine-Acetamide Modifications
Key Insights :
- The hydroxylated piperidine derivative (from ) exhibits improved solubility but reduced lipophilicity, limiting its membrane permeability .
- LSN3316612’s fluoropyridinyloxy group enhances target selectivity for OGA, a feature absent in the parent compound .
- Thiadiazole analogues like VA17 show retained bioactivity but distinct pharmacokinetic profiles due to altered heterocyclic cores .
Analogues with Triazole or Pyrazole Hybridization
Key Insights :
- Compound 11f demonstrates superior anticancer activity compared to the parent compound, attributed to the nitroquinoxaline moiety enhancing DNA intercalation .
- Pyrazole hybrids like 8f retain thiazole bioactivity while expanding antimicrobial efficacy, suggesting structural flexibility for multi-target drug design .
Pharmacological Profile Comparison
Mechanistic Divergence :
- The parent compound’s piperidine-thiazole scaffold favors moderate enzyme inhibition, while analogues with extended aromatic systems (e.g., triazole-quinoxaline in 11f) shift activity toward DNA-targeted cytotoxicity .
Biological Activity
N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H19N3OS
- Molecular Weight : 315.41 g/mol
- CAS Number : 1216829-50-3
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound exhibits competitive inhibition against enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are crucial in neurotransmission and carbohydrate metabolism, respectively .
- Antitumor Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, demonstrating significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the thiazole and piperidine moieties can enhance antitumor efficacy .
- Anticonvulsant Properties : Research indicates that thiazole derivatives, including this compound, possess anticonvulsant properties, potentially offering therapeutic benefits for epilepsy management .
Biological Activity Summary
Case Studies and Research Findings
- Anticancer Activity : A study conducted by Luo et al. synthesized several thiazole derivatives, including this compound, which showed promising results in inhibiting tumor growth in vitro and in vivo models. The compound displayed an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
- Kinetic Studies : Kinetic investigations revealed that the compound operates through a competitive inhibition mechanism against AChE, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's .
- Molecular Docking Studies : Molecular docking studies have highlighted the binding affinity of this compound to various targets, suggesting that modifications to the piperidine ring could enhance its pharmacological profile. The binding interactions were primarily hydrophobic, with some hydrogen bonding observed .
Q & A
Basic: What are the key steps in synthesizing N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves coupling a thiazole core with piperidine-acetamide derivatives. Key steps include:
- Thiazole ring formation : Using phosphorus pentasulfide or thiourea derivatives under reflux conditions .
- Acetamide coupling : Reacting the thiazole intermediate with 2-(piperidin-1-yl)acetyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–25°C .
- Optimization : Control temperature (±2°C), use catalysts like DMAP for amidation, and employ inert atmospheres (N₂/Ar) to prevent oxidation. Yields improve with slow addition of reagents and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: How can researchers ensure purity and confirm the structure of the compound post-synthesis?
Answer:
- Purity : Monitor reactions via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm purity >95% using HPLC (C18 column, acetonitrile/water mobile phase) .
- Structural confirmation :
Basic: What are the stability profiles of this compound under varying conditions?
Answer:
- Thermal stability : Stable at 25°C for ≥6 months; degradation observed at >100°C (TGA shows 5% mass loss by 150°C) .
- pH sensitivity : Stable at pH 5–9 (HPLC analysis); hydrolyzes in strongly acidic (pH <3) or alkaline (pH >11) conditions, forming piperidine and thiazole fragments .
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
Basic: Which analytical techniques are critical for characterizing this compound’s physicochemical properties?
Answer:
| Technique | Application | Key Parameters |
|---|---|---|
| DSC | Melting point determination | Tm = 180–185°C |
| IR Spectroscopy | Functional group analysis | C=O stretch at 1650–1680 cm⁻¹; NH bend at 3300 cm⁻¹ |
| XRD | Crystallinity assessment | Peaks at 2θ = 15.2°, 24.7° |
Advanced: What pharmacological targets and mechanisms are associated with this compound?
Answer:
- TRPV1 antagonism : Binds to the vanilloid receptor (IC₅₀ = 15–50 μM), inhibiting calcium influx in sensory neurons .
- Neuropathic pain models : ED₅₀ = 10–15 μmol/kg in rodent formalin tests (Phase II response suppression) .
- Mechanistic ambiguity : Conflicting reports on off-target effects (e.g., serotonin receptor modulation); validate via knockout models or competitive binding assays .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
- Core modifications :
- Methodology :
Advanced: How should researchers address discrepancies in reported biological activities of this compound?
Answer:
- Contradictory data : Some studies report ED₅₀ <15 μmol/kg , while others show weaker activity (ED₅₀ >50 μmol/kg) due to assay variability (e.g., cell line vs. primary neurons) .
- Resolution :
Advanced: What computational methods are used to study its target interactions?
Answer:
- Molecular docking : AutoDock Vina to predict binding poses in TRPV1’s capsaicin-binding pocket (ΔG = -9.2 kcal/mol) .
- MD simulations : GROMACS for stability analysis (RMSD <2 Å over 100 ns) .
- QSAR models : Use MOE descriptors (e.g., polar surface area, H-bond donors) to predict bioavailability .
Advanced: What strategies are effective for in vivo evaluation of this compound?
Answer:
- Dosing : Intraperitoneal administration (10 mg/kg in 10% DMSO/saline) for neuropathic pain models .
- Endpoints : Measure mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test) .
- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) in repeat-dose studies .
Advanced: How can pharmacokinetic properties (e.g., solubility, metabolic stability) be improved?
Answer:
- Salt formation : Use HCl or maleate salts to enhance aqueous solubility (>2 mg/mL) .
- Prodrug design : Esterify the acetamide moiety to increase membrane permeability .
- CYP inhibition assays : Test in human liver microsomes to identify metabolic hotspots (e.g., piperidine N-oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
